

Chemical Profile & Known Data of Velnacrine

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

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Velnacrine is a hydroxy derivative of tacrine and an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease [1] [2] [3].

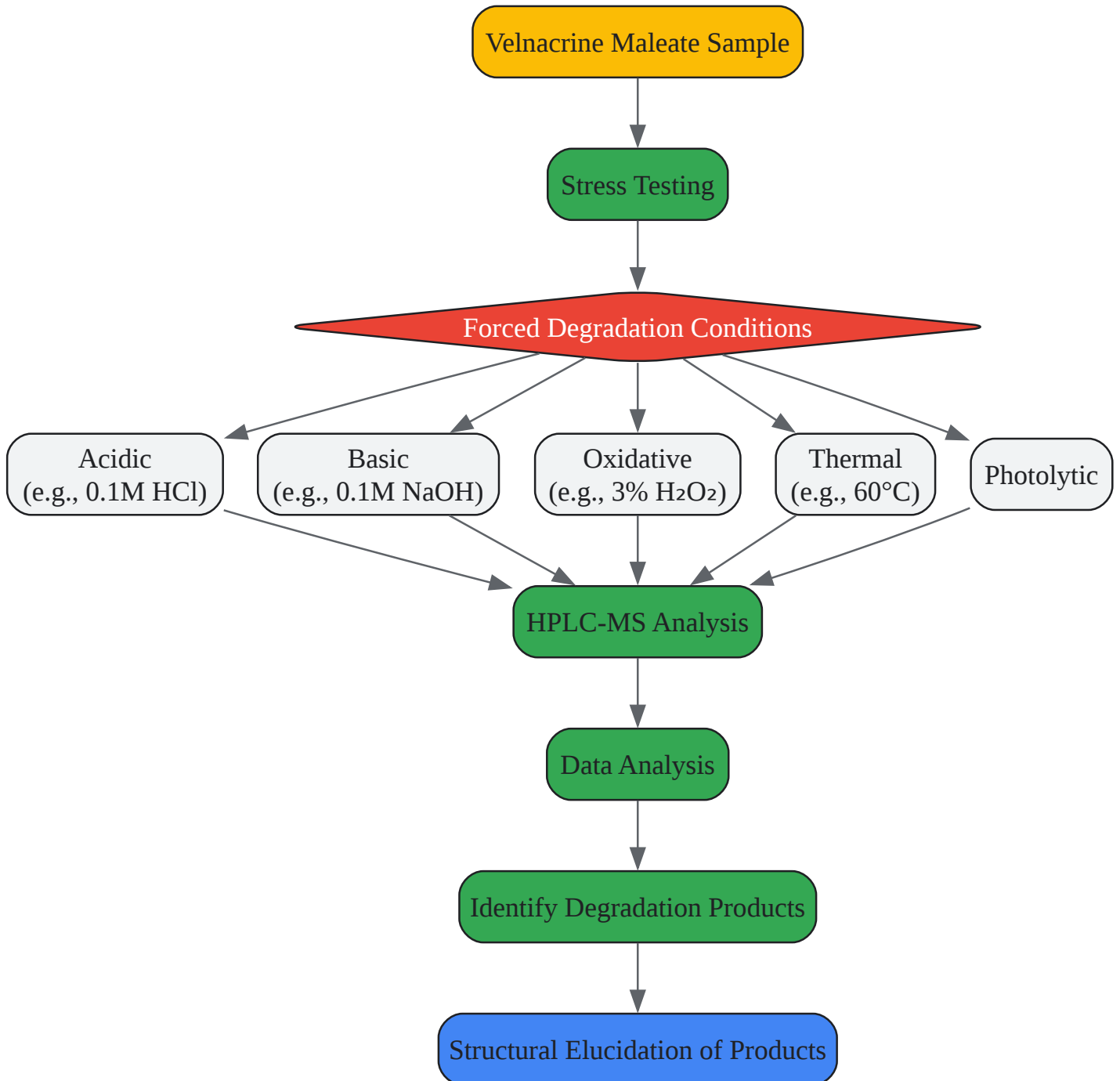
The table below summarizes the key available information:

Property	Description
IUPAC Name	Provided in search results as (OC/C=C\C(O)=O)=O.NC1=C2C(CCCC2O)=NC3=CC=CC=C31) [3]
Molecular Formula	C ₁₇ H ₁₈ N ₂ O ₅ [3]
CAS Number	118909-22-1 (Velnacrine Maleate) [3]
Appearance	Light yellow to khaki solid [3]
Activity	Orally active cholinesterase inhibitor [4] [3]
Primary Adverse Event	Asymptomatic elevation of liver transaminases [5] [2] [6]
Other Reported Side Effects	Diarrhea, nausea, vomiting, rash [5] [2]
Reported Degradation	Not specified in available literature

Property	Description
Products	

A Framework for Investigating Degradation Products

Since the specific degradation products of **Velnacrine Maleate** are not listed, you would need to identify them experimentally. The following workflow outlines a standard approach using **High-Performance Liquid Chromatography (HPLC)** coupled with a Mass Spectrometry (MS) detector, which is ideal for separating and identifying unknown compounds in a mixture [7] [8].



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Step 1: Stress Testing (Forced Degradation)

Subject **Velnacrine Maleate** to various stress conditions to accelerate its degradation [8]. This helps simulate what might happen over a longer period under normal storage or to identify potential impurities from synthesis.

- **Acidic/Basic Hydrolysis:** Treat with 0.1M HCl or 0.1M NaOH at elevated temperatures (e.g., 60°C) for several hours or days [8].
- **Oxidative Degradation:** Expose to 3% hydrogen peroxide at room temperature [8].
- **Thermal Degradation:** Heat the solid powder at 105°C for a defined period.
- **Photolytic Degradation:** Expose the solid and/or solution to UV/VIS light.

Step 2: HPLC-MS Analysis

Analyze the stressed samples alongside an unstressed reference sample.

- **Instrumentation:** Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS) for high sensitivity and resolution [7].
- **Column:** A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7-1.8 µm particle size) is standard [7] [8].
- **Mobile Phase:** Employ a gradient method. A typical one for reversed-phase chromatography might start at 5% acetonitrile and progress to 95% acetonitrile (both phases often contain additives like 0.1% formic acid) over 5-25 minutes [8].
- **Detection:** The MS detector will provide the mass-to-charge ratio (m/z) of the parent drug and any degradation products, which is crucial for their initial identification [7].

Step 3: Data Analysis and Identification

- Compare the chromatograms of stressed and unstressed samples. Any new peaks that appear are potential degradation products [8].
- Use the mass data from the MS detector to determine the molecular weight of these new compounds.
- Propose structures for the degradation products by analyzing the mass shifts from the parent compound (**Velnacrine Maleate**, MW: 330.34) [3]. For example, a loss of 18 Da suggests the loss of water, while a gain of 16 Da could indicate oxidation.

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